3-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylic acid
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Overview
Description
3-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylic acid is a heterocyclic compound featuring a quinazoline core. Quinazolines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. This compound, with its unique structure, offers interesting possibilities for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the dioxo groups and carboxylation to add the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the dioxo groups, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl group or the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include epoxides, aldehydes, or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used but can include various substituted quinazolines.
Scientific Research Applications
Chemistry
In chemistry, 3-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential therapeutic properties. Quinazoline derivatives are known for their anticancer, antibacterial, and antifungal activities. This specific compound may exhibit similar properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylic acid likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. The allyl group may enhance binding affinity or specificity, while the dioxo groups can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline: Lacks the allyl and carboxylic acid groups, making it less reactive.
3-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline: Similar structure but without the carboxylic acid group.
7-Carboxy-2,4-dioxo-1,2,3,4-tetrahydroquinazoline:
Uniqueness
3-Allyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylic acid is unique due to the presence of both the allyl and carboxylic acid groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,4-dioxo-3-prop-2-enyl-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-2-5-14-10(15)8-4-3-7(11(16)17)6-9(8)13-12(14)18/h2-4,6H,1,5H2,(H,13,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMDADXYLCHWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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